Cas no 1300-32-9 (Furancarbonyl chloride)

Furancarbonyl chloride structure
Furancarbonyl chloride structure
Product Name:Furancarbonyl chloride
CAS No:1300-32-9
MF:C5H3ClO2
MW:130.52912068367
CID:227983
PubChem ID:68242
Update Time:2025-04-19

Furancarbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Furancarbonyl chloride
    • furoyl chloride
    • 2,6-dimethylcyclohexa-2,5-diene-1,4-dione
    • furan-2-carbonyl chloride
    • Furoylchloride (7CI,8CI)
    • W-105798
    • 2-Furancarboxylic acid chloride
    • 2-furanoic acid chloride
    • 2-FUROYL CHLORIDE [MI]
    • NS00042445
    • 1300-32-9
    • furan-2-carbonyl-chloride
    • EINECS 215-082-5
    • EINECS 208-422-9
    • 2-(Chloroformyl)furan
    • Q15634091
    • MFCD00003228
    • 2-Furoyl chloride
    • 527-69-5
    • furan-2-carboxylic acid chloride
    • 2-furanyl carbonyl chloride
    • .alpha.-Furoic chloride
    • UNII-2US0DXI75S
    • 2-furanoyl chloride
    • 2-furane-carbonylchloride
    • furan-2-carbonyl-chlorine
    • 2-Chlorocarbonylfuran
    • AC-465
    • furan-2-yl carboxylic acid chloride
    • 2-furancarboxylic acid, chloride
    • BCP14910
    • Pyromucyl chloride
    • FT-0612472
    • 2-(CHLOROCARBONYL)FURAN
    • furane-2-carbonyl chloride
    • F0233
    • DTXSID7060176
    • 2-furoic acid chloride
    • AKOS000121344
    • Furan, 2-(chloroformyl)-
    • 2US0DXI75S
    • furan-2-carboxylic chloride
    • InChI=1/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3
    • SCHEMBL109405
    • 2-Furoyl chloride, 95%
    • BP-21409
    • furan-2-carboxylicacid chloride
    • FS-4394
    • 2-furane-carbonyl chloride
    • 2-Furancarbonyl chloride
    • 2-furoylchloride
    • furanoyl chloride
    • Inchi: 1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H
    • InChI Key: OFTKFKYVSBNYEC-UHFFFAOYSA-N
    • SMILES: ClC(C1=CC=CO1)=O

Computed Properties

  • Exact Mass: 129.98219
  • Monoisotopic Mass: 129.982
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 30.2A^2

Experimental Properties

  • Density: 1.2929 (rough estimate)
  • Melting Point: -2 ºC
  • Boiling Point: bp 170°
  • Flash Point: 57.1°C
  • Refractive Index: 1.4430 (estimate)
  • PSA: 30.21

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